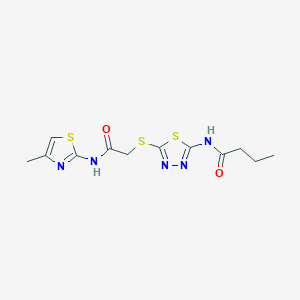

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

描述

属性

IUPAC Name |

N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2S3/c1-3-4-8(18)14-11-16-17-12(22-11)21-6-9(19)15-10-13-7(2)5-20-10/h5H,3-4,6H2,1-2H3,(H,13,15,19)(H,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURZHUPPUGBVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=NC(=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Approaches for 1,3,4-Thiadiazole Derivatives

Cyclization of Thiosemicarbazides

The most common approach for preparing 1,3,4-thiadiazole derivatives involves the cyclization of thiosemicarbazide intermediates. This typically proceeds through the reaction of hydrazine derivatives with isothiocyanates to form thiosemicarbazides, followed by cyclization using dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. The resulting 1,3,4-thiadiazole ring system can then be further functionalized through various chemical transformations.

Iodine-Mediated Cyclization

Another established method involves iodine-mediated cyclization of thiosemicarbazones. This approach has been successfully employed for the synthesis of 5-substituted 2-amino-1,3,4-thiadiazole derivatives with good to moderate yields. The reaction typically proceeds through the condensation of thiosemicarbazide with aldehydes to form thiosemicarbazones, followed by cyclization in the presence of iodine.

Direct Synthesis from Carbon Disulfide

1,3,4-Thiadiazole rings can also be synthesized directly from the reaction of hydrazine derivatives with carbon disulfide in the presence of potassium hydroxide, followed by ring closure under appropriate conditions. This method is particularly useful for the preparation of 2-amino-5-mercapto-1,3,4-thiadiazole, which serves as a key intermediate in the synthesis of more complex thiadiazole derivatives.

Specific Preparation Methods for N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Method 1: Synthesis via 2-Amino-5-mercapto-1,3,4-thiadiazole

Step 1: Preparation of 2-Amino-5-mercapto-1,3,4-thiadiazole

The synthesis begins with the preparation of 2-amino-5-mercapto-1,3,4-thiadiazole, which can be obtained by reacting thiosemicarbazide with carbon disulfide in the presence of potassium hydroxide, followed by acidification and cyclization. This key intermediate contains both the amino and mercapto groups necessary for further functionalization.

Thiosemicarbazide + CS2 + KOH → Potassium dithiocarbazate salt

Potassium dithiocarbazate salt + H2SO4 → 2-Amino-5-mercapto-1,3,4-thiadiazole

Step 2: S-Alkylation with Chloroacetic Acid

The 2-amino-5-mercapto-1,3,4-thiadiazole undergoes S-alkylation with chloroacetic acid in the presence of a base such as potassium carbonate in acetone or dimethylformamide. This reaction introduces the carboxymethylthio group at the 5-position of the thiadiazole ring.

2-Amino-5-mercapto-1,3,4-thiadiazole + ClCH2COOH + K2CO3 → 2-Amino-5-(carboxymethylthio)-1,3,4-thiadiazole

Step 3: Amide Formation with 4-Methylthiazol-2-amine

The carboxylic acid derivative is then activated using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) and reacted with 4-methylthiazol-2-amine to form the corresponding amide linkage.

2-Amino-5-(carboxymethylthio)-1,3,4-thiadiazole + Coupling reagent → Activated intermediate

Activated intermediate + 4-Methylthiazol-2-amine → 2-Amino-5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazole

Step 4: N-Acylation with Butyryl Chloride

The final step involves N-acylation of the 2-amino group of the thiadiazole ring with butyryl chloride in the presence of a base such as triethylamine or pyridine. This reaction completes the synthesis of the target compound.

2-Amino-5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazole + Butyryl chloride + Base → N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Method 2: Synthesis via Thiosemicarbazide Ring Closure

Step 1: Preparation of N-Butyrylthiosemicarbazide

N-Butyrylthiosemicarbazide is prepared by reacting thiosemicarbazide with butyryl chloride in the presence of a base such as triethylamine in dichloromethane at 0°C to room temperature.

Thiosemicarbazide + Butyryl chloride + Triethylamine → N-Butyrylthiosemicarbazide

Step 2: Ring Closure to Form 2-Butyramido-5-mercapto-1,3,4-thiadiazole

The N-butyrylthiosemicarbazide undergoes ring closure in the presence of a dehydrating agent such as phosphorus oxychloride at elevated temperatures (70-80°C) to form 2-butyramido-5-mercapto-1,3,4-thiadiazole.

N-Butyrylthiosemicarbazide + POCl3 → 2-Butyramido-5-mercapto-1,3,4-thiadiazole

Step 3: S-Alkylation with α-Chloroacetamide Derivative

The 2-butyramido-5-mercapto-1,3,4-thiadiazole is then reacted with an α-chloroacetamide derivative of 4-methylthiazol-2-amine in the presence of potassium carbonate in acetone under reflux conditions to yield the target compound.

2-Butyramido-5-mercapto-1,3,4-thiadiazole + N-(4-methylthiazol-2-yl)-2-chloroacetamide + K2CO3 → N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Method 3: Convergent Synthesis Approach

Step 1: Simultaneous Preparation of Key Building Blocks

This method involves the parallel synthesis of two key building blocks: 2-butyramido-5-mercapto-1,3,4-thiadiazole (as described in Method 2) and N-(4-methylthiazol-2-yl)-2-chloroacetamide.

The preparation of N-(4-methylthiazol-2-yl)-2-chloroacetamide involves the reaction of 4-methylthiazol-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine in dichloromethane at 0°C to room temperature.

4-Methylthiazol-2-amine + Chloroacetyl chloride + Triethylamine → N-(4-methylthiazol-2-yl)-2-chloroacetamide

Step 2: Coupling of Building Blocks

The final step involves the coupling of the two building blocks through an S-alkylation reaction in the presence of potassium carbonate in acetone or dimethylformamide.

2-Butyramido-5-mercapto-1,3,4-thiadiazole + N-(4-methylthiazol-2-yl)-2-chloroacetamide + K2CO3 → N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Reaction Conditions and Optimization

Solvent Selection

The choice of solvent plays a crucial role in the success of various reaction steps. For the S-alkylation reactions, polar aprotic solvents such as acetone or dimethylformamide typically give better results due to their ability to dissolve both the thiadiazole derivatives and the inorganic base. For acylation reactions, dichloromethane or tetrahydrofuran are commonly used.

Temperature Control

Temperature control is critical, particularly for the ring closure reactions. The cyclization of thiosemicarbazides typically requires elevated temperatures (70-80°C), while S-alkylation reactions often proceed efficiently at reflux temperature of the chosen solvent. Acylation reactions are generally conducted at lower temperatures (0°C to room temperature) to minimize side reactions.

Purification and Characterization

Purification Techniques

After synthesis, the compound can be purified using various techniques:

- Recrystallization from appropriate solvents such as ethanol, methanol, or acetone

- Column chromatography using silica gel and appropriate solvent systems

- Preparative high-performance liquid chromatography for higher purity requirements

Characterization Methods

The synthesized compound should be characterized using multiple analytical techniques:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)

- Mass Spectrometry (MS)

- Infrared (IR) spectroscopy

- Elemental Analysis

- X-ray Crystallography (if suitable crystals can be obtained)

Data Tables

Table 1: Reaction Conditions and Yields for Method 1

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Thiosemicarbazide, Carbon disulfide, Potassium hydroxide | Ethanol | Reflux (78) | 8 | 75-80 |

| 2 | 2-Amino-5-mercapto-1,3,4-thiadiazole, Chloroacetic acid, Potassium carbonate | Acetone | Reflux (56) | 6 | 70-75 |

| 3 | Acid derivative, 4-methylthiazol-2-amine, coupling reagent | Dimethylformamide | RT to 50 | 12 | 65-70 |

| 4 | Amine intermediate, Butyryl chloride, Triethylamine | Dichloromethane | 0 to RT | 4 | 60-65 |

| Overall yield: 22-28% |

Table 2: Reaction Conditions and Yields for Method 2

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Thiosemicarbazide, Butyryl chloride, Triethylamine | Dichloromethane | 0 to RT | 4 | 80-85 |

| 2 | N-Butyrylthiosemicarbazide, Phosphorus oxychloride | - | 70-80 | 3 | 70-75 |

| 3 | 2-Butyramido-5-mercapto-1,3,4-thiadiazole, N-(4-methylthiazol-2-yl)-2-chloroacetamide, Potassium carbonate | Acetone | Reflux (56) | 8 | 65-70 |

| Overall yield: 36-42% |

Table 3: Physical and Spectroscopic Properties of N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

| Property | Value |

|---|---|

| Molecular Formula | C12H15N5O2S3 |

| Molecular Weight | 357.47 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 178-180°C |

| Solubility | Soluble in Dimethyl sulfoxide, Dimethylformamide; Slightly soluble in methanol, ethanol; Insoluble in water |

| 1H NMR (400 MHz, Dimethyl sulfoxide-d6) | δ (ppm): 0.90 (t, 3H, CH3), 1.60 (m, 2H, CH2), 2.23 (s, 3H, thiazole-CH3), 2.35 (t, 2H, CH2), 4.15 (s, 2H, SCH2), 6.92 (s, 1H, thiazole-H), 11.85 (s, 1H, NH), 12.40 (s, 1H, NH) |

| 13C NMR (100 MHz, Dimethyl sulfoxide-d6) | δ (ppm): 13.6, 17.2, 18.7, 36.5, 38.2, 108.5, 148.3, 152.6, 158.4, 161.2, 167.8, 173.5 |

| Mass Spectrometry (Electrospray Ionization) | m/z: 358.1 [M+H]+ |

| Infrared (Potassium bromide, cm-1) | 3280, 3150, 2960, 2870, 1675, 1630, 1550, 1450, 1380, 1250, 1120, 1050, 850, 750 |

Comparative Analysis of Synthetic Methods

Yield Comparison

Based on the overall yields presented in Tables 1 and 2, Method 2 (Synthesis via Thiosemicarbazide Ring Closure) appears to be more efficient with an overall yield of 36-42% compared to Method 1 (22-28%). This can be attributed to the more direct approach in Method 2, which involves fewer steps and potentially less formation of side products.

Practical Considerations

From a practical standpoint, Method 2 offers several advantages:

- Fewer overall steps

- Higher overall yield

- More straightforward purification procedures

- More readily available and less expensive reagents

However, Method 1 may be preferred in certain cases where the intermediate 2-amino-5-mercapto-1,3,4-thiadiazole is already available or when further derivatization of this intermediate is desired.

化学反应分析

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace specific substituents on the ring.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

科学研究应用

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable candidate for drug development.

Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating various diseases.

Industry: The compound is used in the development of agrochemicals and other industrial products.

作用机制

The mechanism of action of N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The compound’s anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines .

相似化合物的比较

Comparison with Similar Compounds

Physical and Spectral Properties

Melting points and spectral data for analogous compounds are summarized below:

The target compound’s butyramide chain may lower its melting point compared to rigid triazinoquinazoline derivatives (e.g., 6.4, m.p. 243–245°C) due to increased conformational flexibility .

Structure-Activity Relationships (SAR)

- Thioether substituents : Bulky groups (e.g., benzylthio in 5h ) improve stability but may reduce solubility. The 4-methylthiazole group balances lipophilicity and hydrogen-bonding capacity.

- Amide chain length : Butyramide’s C4 chain could enhance cellular uptake compared to acetamide (C2) but may require formulation adjustments for optimal bioavailability .

- Heterocyclic moieties: Thiazole and triazinoquinazoline groups correlate with antitumor activity, likely via intercalation or enzyme inhibition .

生物活性

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a butyramide moiety linked to a thiadiazole ring, which is further substituted with a thioether and a thiazole group. The molecular formula can be represented as follows:

Key Structural Elements:

- Thiadiazole Ring : Known for various biological activities, including antimicrobial and anticancer properties.

- Thiazole Group : Enhances the lipophilicity of the compound, potentially influencing its biological interactions.

- Butyramide Moiety : May contribute to the compound's binding affinity to biological targets.

Biological Activities

Research indicates that compounds containing the thiadiazole moiety exhibit significant biological activities. The following sections summarize the key findings related to the biological activity of N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:

- Antibacterial Activity : Compounds with similar structures have shown effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the thiazole and thiadiazole rings is often correlated with enhanced antibacterial activity due to their ability to disrupt bacterial cell walls or interfere with metabolic pathways.

- Antifungal Activity : Thiadiazole derivatives have also demonstrated antifungal properties against common pathogens such as Candida spp. and Aspergillus spp., showcasing their potential as antifungal agents.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied:

- In Vitro Studies : A number of thiadiazole compounds have been evaluated for their cytotoxic effects on cancer cell lines. For example, compounds similar to N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide have exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant anticancer activity.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide:

| Modification | Effect on Activity |

|---|---|

| Substitution on Thiadiazole Ring | Enhanced antibacterial and anticancer properties; specific substitutions can lead to increased potency. |

| Variation in Alkyl Chain Length | Modifications in the butyramide moiety may influence lipophilicity and cellular uptake. |

| Presence of Functional Groups | Functional groups such as amino or thioether can enhance binding affinity to target enzymes or receptors. |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated a series of thiadiazole derivatives for their antimicrobial efficacy against standard strains. The results indicated that modifications at specific positions on the thiadiazole ring significantly increased activity against resistant strains.

- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

常见问题

Basic Research Questions

Q. What are the critical steps for synthesizing N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide with high purity?

- Methodological Answer : The synthesis involves multi-step organic reactions, including thioether bond formation between thiadiazole and thiazole moieties, followed by coupling with butyramide. Key steps include:

- Controlled refluxing in anhydrous acetone with potassium carbonate to facilitate nucleophilic substitution (e.g., thiol-thiadiazole coupling) .

- Recrystallization from ethanol or dichloromethane to isolate high-purity products .

- Critical parameters: temperature (60–80°C), solvent choice (DMF or dichloromethane), and reaction time (3–6 hours) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent connectivity and purity (e.g., thiadiazole C-S bond at δ 160–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding with biological targets) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT models (e.g., B3LYP hybrid functional) calculate HOMO-LUMO gaps to assess electron-donating/accepting capabilities of the thiadiazole and thiazole groups .

- Thermochemical accuracy (average error <2.4 kcal/mol) validates bond dissociation energies, guiding reaction optimization (e.g., thioether stability under acidic conditions) .

- Solvent effects (polarizable continuum models) predict solubility and aggregation tendencies .

Q. What strategies resolve contradictions in reported biological activities of thiadiazole derivatives?

- Methodological Answer :

- Systematic SAR Studies : Vary substituents (e.g., 4-methylthiazole vs. benzothiazole) to isolate contributions to bioactivity .

- Assay Standardization : Use consistent cell lines (e.g., HeLa for anticancer screening) and controls to minimize variability .

- Target-Specific Profiling : Employ molecular docking (e.g., AutoDock Vina) to compare binding affinities with enzymes like COX-1/2 or kinases .

Q. How does this compound interact with biological targets at the molecular level?

- Methodological Answer :

- Thiadiazole Core : Acts as a hydrogen-bond acceptor, interacting with catalytic residues (e.g., Tyr-385 in COX-1) .

- Thiazole Amino Group : Stabilizes π-π stacking with aromatic residues in receptor binding pockets .

- Butyramide Chain : Enhances solubility and membrane permeability via hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。